1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine;hydrochloride
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Overview
Description
1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine;hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with four methyl groups attached at positions 1, 3, 4, and 6, and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines to form the pyrazole ring, followed by the formation of the pyridine ring through cyclization reactions. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or acetic acid, and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); often in the presence of catalysts or under reflux conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various alkylated or halogenated products .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals .
Mechanism of Action
The mechanism of action of 1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The compound’s effects on molecular targets like kinases, receptors, and transcription factors are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct tautomeric forms and biological activities.
1,4,6-trisubstituted pyrazolo[3,4-b]pyridines: Compounds with various substituents at positions 1, 4, and 6, exhibiting diverse pharmacological properties .
Uniqueness
1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-6-5-7(2)11-10-9(6)8(3)12-13(10)4;/h5H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUKFQSGDWNSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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